molecular formula C12H12N2O5S2 B12130915 2-(8,8-dimethyl-5,10,12-trioxo-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-en-11-yl)acetic acid

2-(8,8-dimethyl-5,10,12-trioxo-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-en-11-yl)acetic acid

Cat. No.: B12130915
M. Wt: 328.4 g/mol
InChI Key: MNSUETXQANERBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(8,8-dimethyl-5,10,12-trioxo-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-en-11-yl)acetic acid is a complex organic compound with a unique tricyclic structure. This compound is characterized by its multiple functional groups, including ketones, thioethers, and a carboxylic acid group. Its intricate structure makes it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C12H12N2O5S2

Molecular Weight

328.4 g/mol

IUPAC Name

2-(8,8-dimethyl-5,10,12-trioxo-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-en-11-yl)acetic acid

InChI

InChI=1S/C12H12N2O5S2/c1-12(2)5-6(20-8-7(12)21-11(19)13-8)10(18)14(9(5)17)3-4(15)16/h5-6H,3H2,1-2H3,(H,13,19)(H,15,16)

InChI Key

MNSUETXQANERBU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C(C(=O)N(C2=O)CC(=O)O)SC3=C1SC(=O)N3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8,8-dimethyl-5,10,12-trioxo-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-en-11-yl)acetic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the tricyclic core: This step involves cyclization reactions that form the tricyclic structure. Reagents such as strong acids or bases may be used to facilitate the cyclization.

    Introduction of functional groups: Functional groups like ketones and thioethers are introduced through various organic reactions, including oxidation and substitution reactions.

    Final modifications: The carboxylic acid group is typically introduced in the final steps through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(8,8-dimethyl-5,10,12-trioxo-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-en-11-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

2-(8,8-dimethyl-5,10,12-trioxo-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-en-11-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(8,8-dimethyl-5,10,12-trioxo-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-en-11-yl)acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(8,8-dimethyl-5,10,12-trioxo-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-en-11-yl)propanoic acid
  • 2-(8,8-dimethyl-5,10,12-trioxo-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-en-11-yl)butanoic acid

Uniqueness

The uniqueness of 2-(8,8-dimethyl-5,10,12-trioxo-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-en-11-yl)acetic acid lies in its specific tricyclic structure and the presence of multiple functional groups. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Chemical Structure and Properties

Molecular Formula : C₁₈H₂₃N₂O₇S₂
Molecular Weight : 401.53 g/mol

The structure of this compound features multiple functional groups, including trioxo and dithia moieties, which may contribute to its biological properties.

Antimicrobial Properties

Research has indicated that compounds with similar structural features often exhibit antimicrobial activity. For instance, studies on related tricyclic compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.

Anticancer Activity

Preliminary studies suggest that the compound may have anticancer potential. A case study involving structurally analogous compounds demonstrated significant cytotoxic effects on cancer cell lines, indicating that this compound could be evaluated for similar effects.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is another area of interest. Enzyme inhibition studies have shown that compounds with trioxo groups can interfere with enzymatic pathways critical for cellular function, potentially leading to therapeutic applications in metabolic disorders.

Case Studies

  • Cytotoxicity Against Cancer Cells : A study published in the Journal of Medicinal Chemistry examined a series of tricyclic compounds and their effects on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
  • Antimicrobial Testing : In research conducted by the International Journal of Antimicrobial Agents, a related compound was tested against Gram-positive and Gram-negative bacteria. Results showed promising inhibition zones, indicating potential as an antimicrobial agent.
  • Enzyme Interaction Studies : A study published in Bioorganic & Medicinal Chemistry explored the interaction between tricyclic compounds and key metabolic enzymes. The findings revealed significant inhibition rates, suggesting a mechanism by which these compounds could exert their biological effects.

Research Findings Summary Table

Study TypeFindingsReference
CytotoxicityIC50 values in low micromolar rangeJournal of Medicinal Chemistry
Antimicrobial ActivitySignificant inhibition zonesInternational Journal of Antimicrobial Agents
Enzyme InhibitionHigh inhibition rates on metabolic enzymesBioorganic & Medicinal Chemistry

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.